Capreomycin Sulfate Standard

Descripción

Propiedades

Key on ui mechanism of action |

Little is known about capreomycin's exact mechanism of action, but it is thought to inhibit protein synthesis by binding to the 70S ribosomal unit. Capreomycin also binds to components in the bacterial cell which result in the production of abnormal proteins. These proteins are necessary for the bacteria's survival. Therefore the production of these abnormal proteins is ultimately fatal to the bacteria. Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/ Capreomycin is an important drug used for TB with multi-drug resistance. A recent study also indicates that this drug possesses unique bactericidal activity against non-replicating TB bacilli among known anti-TB drugs. Thus, there is an urgent need for investigating the full-spectrum action of capreomycin. Here /investigators/ conduct the first microarray-based study on capreomycin using the high-resolution Affymetrix oligonucleotide GeneChip system. The results indicate that capreomycin primarily acts on the information pathways but it also significantly affects cell wall, cell processes, intermediate metabolism and respiration in Mycobacterium tuberculosis. This study not only transcriptionally validates the specific molecular target, 16S rRNA, but also discovers potential new targets of capreomycin, including genes operating at the DNA level, such as Rv0054 (ssb) and Rv3715c (recR), as well as genes involved in cell division like Rv3260c (whiB2). In addition, the nuo gene cluster and the ATP synthase gene cluster are repressed. |

|---|---|

Número CAS |

11003-38-6 |

Fórmula molecular |

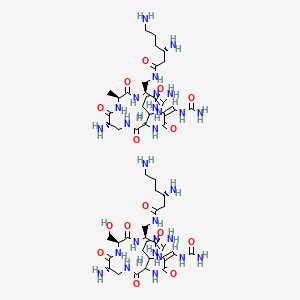

C50H88N28O15 |

Peso molecular |

1321.4 g/mol |

Nombre IUPAC |

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46)/b15-9+;16-10+/t11-,12-,13+,14-,16-,18-;11-,12-,13-,14+,15-,18-/m00/s1 |

Clave InChI |

VCOPTHOUUNAYKQ-WBTCAYNUSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CNC(=O)C[C@H](CCCN)N.C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |

SMILES canónico |

CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CNC(=O)CC(CCCN)N.C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Apariencia |

White to Off-White Solid |

Color/Form |

White solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Solubilidad |

Soluble in water as disulfate salt. WHITE TO SLIGHTLY YELLOWISH WHITE, AMORPHOUS POWDER. ODORLESS. FREELY SOL IN WATER. PRACTICALLY INSOL IN MOST ORG SOLVENTS. /STERILE SULFATE SALT/ Practically insol in most org solvents |

Sinónimos |

Capastat Capostatin Capreomicin Capromycin |

Origen del producto |

United States |

Métodos De Preparación

Fermentation Process Overview

Biosynthesis leverages Streptomyces capreolus (NRRL 2773) to produce Capreomycin IA/IB via nonribosomal peptide synthetases (NRPS). The process involves:

-

Seed Culture Preparation : Inoculation of spore liquid into a medium containing sucrose (20–40 g/L), yeast extract (5–10 g/L), and ammonium sulfate (2–3 g/L) at 26–30°C for 48–72 hours.

-

Fermentation Medium : Optimized with corn steep liquor (2–8 g/L) and sodium chloride (0.5–2 g/L), adjusted to pH 6.5–7.0.

-

Precursor Addition : Methionine (0.5 g/L at 24–56 hours) enhances β-methoxylation, critical for Capreomycin IB formation.

Table 1: Fermentation Parameters and Outcomes

Challenges in Biosynthesis

-

Byproduct Formation : Capreomycin IIA/IIB constitute 20–30% of total yield, necessitating costly chromatography.

-

Feedback Inhibition : High Capreomycin concentrations (>9,000 µg/mL) suppress S. capreolus growth, requiring fed-batch strategies.

Solid-Phase Chemical Synthesis

Stepwise Synthesis Protocol

The patented solid-phase method (CN103183727B) enables selective production of IA/IB:

Table 2: Synthesis Yields and Purity

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Linear Peptide Cleavage | 20% TFE/DCM, 2 hours | 93.6–94.4 | 95.4–96.1 |

| Cyclization | DIC/HOBt, 24 hours, RT | 58–64 | 99.5–99.8 |

| Global Deprotection | TFA/thioanisole/EDT | 58–61 | 99.4–99.6 |

Advantages Over Biosynthesis

Comparative Analysis of Methods

Yield and Purity

Cost and Time Considerations

-

Fermentation : ~144 hours, lower reagent costs, but high purification expenses.

-

Synthesis : 7–10 days, costly Fmoc/Boc-amino acids ($120–$250/g), but no chromatography.

Challenges in Capreomycin Production

Fermentation Limitations

Análisis De Reacciones Químicas

Tipos de Reacciones: La capreomicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su eficacia o reducir su toxicidad.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran capreomicina incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de estas reacciones varían según la modificación deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran capreomicina incluyen derivados modificados con propiedades antibacterianas mejoradas o efectos secundarios reducidos. Estos derivados se prueban a menudo para determinar su eficacia contra cepas de Mycobacterium tuberculosis resistentes a los fármacos .

Aplicaciones Científicas De Investigación

Clinical Applications

Capreomycin is predominantly utilized in the following clinical contexts:

- Treatment of Multidrug-Resistant Tuberculosis (MDR-TB) : It is classified as a second-line agent for MDR-TB when first-line treatments fail or are ineffective.

- Combination Therapy : Capreomycin is often used in combination with other antibiotics to enhance treatment efficacy and reduce the likelihood of developing resistance .

Pharmacokinetics and Delivery Methods

Research has explored various delivery methods for capreomycin to optimize its pharmacokinetic profile:

- Inhalation Formulations : A study demonstrated that an inhaled dry powder formulation of capreomycin achieved rapid absorption and maintained therapeutic concentrations in lung tissue, significantly above the minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis .

| Delivery Method | C_max (µg/mL) | Time to C_max (min) | Half-life (h) |

|---|---|---|---|

| Inhaled Dry Powder | 80 | 10 | 4.8 |

| Intravenous Administration | Comparable | - | - |

- Physiologically Based Pharmacokinetic Models : These models have been developed to predict capreomycin's absorption, distribution, metabolism, and excretion characteristics, allowing for tailored dosing regimens based on individual patient variability .

Efficacy and Case Studies

Clinical studies have assessed capreomycin's efficacy compared to other injectable agents like amikacin and kanamycin. Findings indicate that while capreomycin is frequently used, it may not provide superior outcomes compared to alternatives:

- In a meta-analysis involving over 10,000 patients, capreomycin treatment was associated with lower cure rates and higher mortality compared to amikacin and streptomycin .

| Drug Used | Cure Rate (%) | Mortality Rate (%) |

|---|---|---|

| Capreomycin | 49 | 23 |

| Amikacin | 62-69 | 8-13 |

| Streptomycin | 62-69 | 8-13 |

Adverse Effects

While capreomycin is generally well-tolerated, it can lead to adverse drug reactions (ADRs), particularly when used in combination with other aminoglycosides. A study analyzing ADRs found that patients receiving capreomycin experienced significant rates of adverse effects, necessitating careful monitoring during treatment .

Mecanismo De Acción

El mecanismo de acción exacto de la capreomicina no se comprende completamente. Se cree que inhibe la síntesis de proteínas uniéndose a la unidad ribosomal 70S en las células bacterianas. Esta unión interfiere con la formación del complejo de iniciación e inhibe la formación de polisomas, lo que lleva a la producción de proteínas anormales que son letales para las bacterias .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Capreomycin belongs to the tuberactinomycin family, which includes viomycin, and shares functional similarities with aminoglycosides. Below is a detailed comparison:

Table 1: Comparative Analysis of Capreomycin and Analogous Compounds

Key Findings from Comparative Studies

Mechanistic Differences: Capreomycin and viomycin both target rRNA but differ in binding specificity. Capreomycin requires tlyA-encoded 2’-O-methylations for binding, while viomycin’s interaction is less methylation-dependent . Unlike aminoglycosides, capreomycin disrupts the ribosomal L12-L10 stalk, critical for translation factor recruitment .

Resistance Profiles: Capreomycin resistance (>80% in South African XDR-TB cohorts) exceeds that of amikacin (40–60%) due to clonal transmission and tlyA mutations . Cross-resistance between capreomycin and viomycin is observed, but aminoglycosides (amikacin/kanamycin) share distinct rrs mutation-driven resistance .

Aminoglycosides lack comparable inhalation strategies.

Actividad Biológica

Capreomycin is a cyclic peptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action, efficacy, resistance patterns, and clinical implications are critical areas of research due to the increasing prevalence of drug-resistant TB strains. This article delves into the biological activity of capreomycin, supported by data tables, case studies, and detailed research findings.

Capreomycin exerts its antibacterial effects by inhibiting protein synthesis in Mycobacterium tuberculosis. It specifically disrupts the interaction between ribosomal proteins L12 and L10, essential components of the 50S ribosomal subunit. This interaction is crucial for recruiting initiation and elongation factors during translation, thus impairing protein synthesis .

Key Findings:

- Capreomycin inhibits elongation factor G-dependent GTPase activity and ribosome-mediated protein synthesis .

- The bactericidal effect of capreomycin is diminished when protein synthesis is blocked, indicating that its efficacy relies heavily on its ability to inhibit protein synthesis .

Efficacy in Clinical Settings

Capreomycin is classified as a second-line drug for MDR-TB treatment. However, its clinical efficacy has been questioned due to emerging resistance and suboptimal treatment outcomes compared to other injectable drugs.

Treatment Outcomes

A systematic review analyzed treatment outcomes for patients receiving capreomycin compared to other injectable agents. The results are summarized in the following table:

| Treatment Group | Success Rate (%) | Death Rate (%) | Failure Rate (%) |

|---|---|---|---|

| Capreomycin | 49 | 23 | 39 |

| Kanamycin | 66 | 18 | 16 |

| Amikacin | 72 | 14 | 14 |

| Streptomycin | 69 | 18 | 13 |

The data indicates that patients treated with capreomycin had significantly lower success rates and higher mortality compared to those treated with kanamycin or amikacin .

Resistance Patterns

Resistance to capreomycin is a growing concern in the management of MDR-TB. Studies indicate that primary capreomycin resistance is common and associated with poor treatment outcomes. In a cohort study, capreomycin resistance was identified as an independent risk factor for unfavorable outcomes in MDR-TB patients .

Resistance Data:

- In a study involving XDR-TB isolates, approximately 90% were found to be resistant to capreomycin .

- Logistic regression analysis revealed that resistance to capreomycin significantly correlates with increased odds of treatment failure (OR 3.51) compared to susceptible cases .

Case Studies

Several case studies illustrate the challenges faced when using capreomycin in clinical practice:

-

Case Study: MDR-TB Patient

A patient with confirmed MDR-TB was treated with a regimen including capreomycin. Despite initial improvement, the patient developed resistance after three months, leading to treatment failure and subsequent death. -

Case Study: XDR-TB Treatment

In another instance involving an XDR-TB patient, capreomycin was part of a complex treatment regimen. The patient initially responded; however, resistance developed rapidly, necessitating a switch to alternative therapies.

Q & A

Q. What are the primary mechanisms of action of capreomycin against Mycobacterium tuberculosis?

Capreomycin inhibits bacterial protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, disrupting translational fidelity . Methodological validation involves ribosomal binding assays, such as electrophoretic mobility shift assays (EMSAs), and structural studies (e.g., cryo-EM) to map interaction sites. Cross-resistance studies with viomycin and aminoglycosides further elucidate shared ribosomal targets .

Q. How do standard microbiological assays for capreomycin differ from chromatographic methods?

Microbiological assays (e.g., agar proportion method) measure total antimicrobial activity via inhibition zones against reference strains (e.g., M. smegmatis), integrating all bioactive components. Chromatographic methods (e.g., HPLC) quantify specific capreomycin components (IA and IB) based on mass. Transitioning to chromatographic assays requires bridging studies to correlate mass with microbiological activity, as outlined in WHO guidelines .

Q. What are the key considerations for designing in vitro susceptibility testing for capreomycin?

Use the MGIT 960 system with critical concentrations (≥2.5 µg/mL for resistance) and validate results against genotypic markers (e.g., rrs A1401G mutations). Discordant phenotypic-genotypic results should undergo MIC testing and whole-genome sequencing to identify novel resistance mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between phenotypic and genotypic capreomycin resistance data?

- Experimental Design : Perform MGIT 960 MIC testing on isolates with discordant results (e.g., susceptible phenotypically but resistant genotypically).

- Statistical Analysis : Use Cohen’s kappa to assess agreement between methods. Reclassify isolates using a composite reference standard (e.g., phenotypic MIC + targeted sequencing of rrs and tlyA genes) .

- Case Study : In a South African cohort, 16/19 discordant isolates were reclassified as resistant after MGIT 960 testing, highlighting the limitations of relying solely on phenotypic methods .

Q. What methodological frameworks exist for correlating capreomycin’s mass with its microbiological activity?

- Bridging Studies : Use Capreomycin Sulfate International Chemical Reference Substances (ICRS) to compare microbiological activity (via agar diffusion) and mass (via HPLC).

- Data Integration : Apply linear regression to establish a mass-activity correlation coefficient. WHO recommends this approach to harmonize pharmacopoeial standards .

- Example : A WHO-led study proposed ICRS as a common reference to reconcile variability in dose regimes across pharmacopoeias .

Q. How can physiologically based pharmacokinetic (PBPK) models optimize capreomycin dosing in renal-impaired patients?

- Model Development : Incorporate renal clearance parameters (e.g., glomerular filtration rate) and Bayesian inference to predict drug accumulation.

- Validation : Compare simulated plasma concentrations with clinical data from TB/HIV co-infected cohorts. Adjust dosing intervals based on AUC/MIC targets .

- Outcome : A PBPK model for capreomycin suggested reduced dosing (10–15 mg/kg 3x/week) for patients with eGFR <30 mL/min to mitigate nephrotoxicity .

Q. What experimental strategies address cross-resistance between capreomycin and aminoglycosides?

- Genomic Analysis : Screen for rrs 1401/1402 mutations and eis promoter variants in clinical isolates.

- In Vitro Selection : Generate spontaneous resistant mutants in M. tuberculosis H37Rv using capreomycin gradient plates. Assess cross-resistance via MIC testing against kanamycin/amikacin .

- Key Finding : Cross-resistance between capreomycin and kanamycin occurs in ~80% of isolates with rrs A1401G mutations, necessitating regimen adjustments .

Data Contradiction Analysis

Q. Why do some studies report clinical efficacy of capreomycin despite high genotypic resistance rates?

- Confounding Factors : Survival bias in retrospective cohorts (e.g., healthier patients receiving capreomycin).

- Statistical Adjustment : Use propensity score matching to control for variables like HIV status and drug regimen complexity.

- Case Example : A meta-analysis showed capreomycin-associated mortality (49%) was lower than kanamycin (58%), but this disappeared after adjusting for confounders .

Q. How should researchers interpret conflicting data on capreomycin’s toxicity profile?

- Toxicity Assays : Compare nephrotoxicity (serum creatinine elevation) and ototoxicity (audiometry) across dosing regimens.

- Meta-Analysis : Pool individual patient data (IPD) to quantify risk ratios. For example, capreomycin’s nephrotoxicity risk increases by 1.8x vs. amikacin in MDR-TB regimens .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.